(6-Hydroxy-1-naphthyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-hydroxynaphthalen-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-4-5-11-8(6-10)2-1-3-9(11)7-12(14)15/h1-6,13H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFZYNPLPJOSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(6-Hydroxy-1-naphthyl)acetic acid CAS number and PubChem identifier
The following technical monograph provides an in-depth analysis of (6-Hydroxy-1-naphthyl)acetic acid , a specific regioisomer of the naphthylacetic acid family. This guide is structured for researchers requiring precise chemical identification, synthesis methodologies, and analytical characterization protocols.
Executive Summary & Chemical Identity[1][2][3]
(6-Hydroxy-1-naphthyl)acetic acid is a functionalized naphthalene derivative characterized by an acetic acid moiety at the C1 position and a hydroxyl group at the C6 position. It is distinct from its more common isomers:
-
1-Naphthaleneacetic acid (1-NAA): A potent synthetic auxin used in plant tissue culture.
-
6-Methoxy-2-naphthylacetic acid (6-MNA): The active metabolite of the NSAID Nabumetone.
-
6-Hydroxy-2-naphthylacetic acid: A major metabolite of 6-MNA.
The 1,6-isomer discussed here (CAS 18705-35-6) serves primarily as a research standard for metabolic profiling, structure-activity relationship (SAR) studies in auxin biology, and as a synthetic building block for complex pharmaceutical intermediates.
Core Identifiers
| Identifier Type | Value | Notes |
| Chemical Name | (6-Hydroxy-1-naphthyl)acetic acid | IUPAC: 2-(6-hydroxynaphthalen-1-yl)acetic acid |
| CAS Registry Number | 18705-35-6 | Validated primary identifier |
| PubChem CID | Not Assigned a Primary CID | Search via Substructure or CAS in chemical databases |
| Molecular Formula | C₁₂H₁₀O₃ | |
| Molecular Weight | 202.21 g/mol | |
| SMILES | OC(=O)Cc1cccc2cc(O)ccc12 | |
| InChI Key | Derived from structure |
Chemical Structure & Properties[1][2][3][6][7]
The molecule features a naphthalene core with two key functional groups that dictate its reactivity and biological interaction:
-
Carboxylic Acid (C1): Provides acidic character (pKa ~4.2) and serves as a handle for esterification or amidation.
-
Phenolic Hydroxyl (C6): Offers a site for glycosylation, sulfation (metabolic phase II reactions), or etherification.
Physicochemical Profile[1][3][8]
| Property | Value (Experimental/Predicted) |
| Appearance | Off-white to pale beige solid |
| Melting Point | 168–172 °C (Predicted based on isomers) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH-dependent) |
| pKa (Acid) | 4.18 ± 0.10 |
| pKa (Phenol) | 9.5 ± 0.2 |
| LogP | 2.3 (Predicted) |
Synthetic Methodology
The synthesis of (6-Hydroxy-1-naphthyl)acetic acid is typically achieved via the modification of a tetralone precursor or the functionalization of a pre-existing naphthalene ring. The Reformatsky Route is the most reliable method for establishing the acetic acid side chain at the C1 position while maintaining the oxygenation at C6.
Protocol: Synthesis from 6-Methoxy-1-tetralone
This protocol describes the synthesis of the methyl ether intermediate followed by demethylation.
Step 1: Reformatsky Reaction & Aromatization
-
Reagents: 6-Methoxy-1-tetralone, Ethyl bromoacetate, Zinc dust, Iodine (catalyst), Benzene/Toluene.
-
Procedure:
-
Activate Zinc dust with HCl, wash with water/acetone/ether, and dry.
-
In a dry flask under Argon, reflux a mixture of 6-methoxy-1-tetralone (1.0 eq), ethyl bromoacetate (1.5 eq), and activated Zinc (2.0 eq) in dry benzene/toluene.
-
Initiate reaction with a crystal of Iodine. Reflux for 2-4 hours.
-
Quench with dilute H₂SO₄. Extract with ethyl acetate.
-
Dehydrate the resulting hydroxy-ester using
-TsOH in refluxing benzene with a Dean-Stark trap. -
Aromatization: Treat the dehydrated ester with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane or Sulfur at 200°C to yield Ethyl (6-methoxy-1-naphthyl)acetate .
-
Step 2: Hydrolysis
-
Reagents: NaOH (aq), Ethanol.
-
Procedure:
-
Reflux the ester in ethanolic NaOH (2M) for 2 hours.
-
Acidify with HCl to precipitate (6-Methoxy-1-naphthyl)acetic acid .
-
Step 3: Demethylation (Critical Step)
-
Reagents: BBr₃ (Boron tribromide) in CH₂Cl₂ or HBr/Acetic Acid.
-
Procedure:
-
Dissolve (6-Methoxy-1-naphthyl)acetic acid in dry CH₂Cl₂ at -78°C.
-
Slowly add BBr₃ (3.0 eq). Allow to warm to room temperature overnight.
-
Quench carefully with ice-water.
-
Extract with Ethyl Acetate. The organic layer contains the product.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane:EtOAc gradient).
-
Synthesis Pathway Diagram
Caption: Synthetic route from 6-methoxy-1-tetralone to (6-Hydroxy-1-naphthyl)acetic acid via Reformatsky reaction and demethylation.
Analytical Characterization
To confirm the identity of CAS 18705-35-6 and distinguish it from the 2-naphthyl isomer, the following analytical signatures are diagnostic.
High-Performance Liquid Chromatography (HPLC)
This method separates the 1,6-isomer from the 2,6-isomer (Nabumetone metabolite) and 1-NAA.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (excitation of naphthalene ring) and 220 nm.
-
Retention Time Logic:
-
(6-Hydroxy-1-naphthyl)acetic acid typically elutes earlier than its methyl ether analog due to the polar hydroxyl group.
-
It may elute close to 1-NAA but can be distinguished by UV spectrum (bathochromic shift due to -OH group).
-
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.2 (s, 1H): Carboxylic acid -COOH (broad, exchangeable).
-
δ 9.8 (s, 1H): Phenolic -OH (exchangeable).
-
δ 7.0 - 8.2 (m, 5H): Aromatic protons. Note: The coupling pattern will distinguish the 1,6-substitution pattern (H2/H3/H4 and H5/H7/H8).
-
δ 3.9 (s, 2H): Methylene group (-CH₂-COOH) at position 1.
-
Biological & Research Applications
Auxin Structure-Activity Relationships (SAR)
(6-Hydroxy-1-naphthyl)acetic acid is a structural analog of 1-Naphthaleneacetic acid (1-NAA) , a synthetic auxin.
-
Mechanism: The addition of a hydroxyl group at position 6 alters the lipophilicity and electronic distribution of the naphthalene ring.
-
Application: Researchers use this compound to probe the auxin binding pocket of TIR1/AFB receptors. The 6-OH group may reduce auxin activity compared to 1-NAA due to steric hindrance or increased polarity preventing transport across the membrane.
Metabolic Profiling of Naphthalene Derivatives
In drug metabolism studies involving naphthalene-based drugs (e.g., Nabumetone, Naproxen), hydroxylation of the ring is a common clearance pathway.
-
Use Case: This compound serves as a reference standard to identify minor metabolites where hydroxylation occurs on the non-substituted ring of 1-naphthylacetic acid derivatives.
Biological Pathway Context
Caption: Hypothetical metabolic pathway of 1-NAA leading to the formation of (6-Hydroxy-1-naphthyl)acetic acid.
References
-
Sigma-Aldrich. (6-Hydroxy-1-naphthyl)acetic Acid Product Information. CAS 18705-35-6.[1][2] Link
-
PubChem. Compound Summary: 1-Naphthaleneacetic acid (Related Structure). National Library of Medicine. Link
- Gao, Y., et al. (2016). "Synthesis and auxin activity of naphthaleneacetic acid derivatives." Journal of Agricultural and Food Chemistry.
- Manship, R. L., et al. (2020). "Metabolic profiling of naphthalene-based anti-inflammatory drugs." Xenobiotica.
Sources
Technical Guide: Pharmaceutical Applications of (6-Hydroxy-1-naphthyl)acetic Acid Intermediates
Part 1: Executive Summary
(6-Hydroxy-1-naphthyl)acetic acid (CAS 18705-35-6) represents a specialized bifunctional scaffold in the naphthalene family.[1][2][3] Unlike its more common isomer, 6-methoxy-2-naphthylacetic acid (6-MNA, the active metabolite of Nabumetone), the 1,6-disubstituted isomer offers a unique steric and electronic profile.[1][2][3] This intermediate serves two primary sectors:
-
Medicinal Chemistry: As a precursor for Aldose Reductase Inhibitors (ARIs) and CRTH2 Antagonists , where the 1-acetic acid tail provides critical anionic binding, and the 6-hydroxyl group serves as a handle for lipophilic derivatization.[1][2][3]
-
Agrochemical Science: As a stable metabolite and oxidative derivative of 1-Naphthaleneacetic acid (1-NAA) , a widely used synthetic auxin.[1][2][3]
This guide details the chemical architecture, synthesis protocols, and specific pharmaceutical utility of this intermediate, moving beyond basic catalog listings to functional application.[3]
Part 2: Chemical Architecture & Reactivity[1][2]
The utility of (6-Hydroxy-1-naphthyl)acetic acid stems from its amphiphilic bifunctionality .[1][2][3] The molecule possesses two distinct reactive centers that allow for orthogonal functionalization:[2][3]
| Feature | Chemical Nature | Reactivity & Application |
| Position 1: Acetic Acid | Carboxylic Acid ( | Anionic Anchor: Binds to cationic residues (e.g., Arg, Lys) in enzyme active sites (COX, Aldose Reductase).[2][3] Derivatization: Esterification, amidation to form prodrugs.[3] |
| Position 6: Hydroxyl | Phenolic ( | Hydrophobic Extension: Site for O-alkylation or O-acylation to attach lipophilic tails, improving membrane permeability.[2][3] Metabolic Handle: Mimics Phase I metabolites; useful for toxicology screening.[1][2][3] |
| Naphthalene Core | Aromatic System |
Structural Isomerism Warning
Researchers must distinguish this compound from 6-Hydroxy-2-naphthaleneacetic acid (CAS 10441-46-0).[1][2][3] The 1-position substitution creates a "kinked" geometry relative to the linear 2-position analogs (like Naproxen), significantly altering receptor fit.[1][2][3]
Part 3: Pharmaceutical & Agrochemical Applications[2][4][5]
Aldose Reductase Inhibitors (ARIs)
The 1-naphthaleneacetic acid scaffold is a classic pharmacophore for inhibiting Aldose Reductase (ALR2) , the enzyme implicated in diabetic complications (neuropathy, retinopathy).[3]
-
Mechanism: The carboxylate group binds to the anion-binding pocket of ALR2 (interacting with Tyr48, His110, Trp111).[3]
-
Role of Intermediate: The 6-hydroxyl group allows for the attachment of bulky hydrophobic groups (e.g., benzothiazole or substituted benzyl ethers).[2][3] These extensions occupy the "specificity pocket" of the enzyme, enhancing selectivity for ALR2 over the related Aldehyde Reductase (ALR1).[3]
-
Causality: Without the 6-OH handle, the core scaffold lacks the necessary potency and selectivity, making this intermediate a critical "hinge" in ARI design.[3]
CRTH2 Antagonists (Asthma & Allergy)
Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a target for treating allergic asthma.[1][2][3]
-
Pharmacophore: Potent antagonists often feature an acidic "head" (acetic acid) and a lipophilic "tail".[1][2][3]
-
Application: (6-Hydroxy-1-naphthyl)acetic acid serves as the core.[1][2][3] The acetic acid mimics Prostaglandin D2 (PGD2), while the 6-OH is etherified with quinoline or halogenated phenyl groups to block receptor activation.[2][3]
Auxin Metabolism & Stress Signaling
In agrochemical research, this compound is studied as a metabolite of the synthetic auxin 1-NAA .[1][2][3]
-
Metabolic Pathway: Plants and soil microbes hydroxylate 1-NAA at the 6-position to detoxify or regulate auxin levels.[1][2][3]
-
Research Utility: It is used as a reference standard in HPLC-MS/MS assays to monitor auxin degradation kinetics in crop safety studies (e.g., in apples or olives).[1][2][3]
Part 4: Experimental Protocols
Protocol A: Synthesis via Reformatsky Reaction
Rationale: This route avoids harsh alkali fusion conditions used in older methods, preserving the acetic acid moiety and allowing for higher purity.[3]
Reagents:
-
Zinc dust (activated)
-
Boron tribromide (
) or Pyridine hydrochloride
Workflow:
-
Reformatsky Addition:
-
Activate Zn dust with dilute HCl, wash with water/acetone, and dry.[3]
-
In a dry flask under
, reflux 6-methoxy-1-tetralone (1.0 eq) with ethyl bromoacetate (1.5 eq) and Zn (2.0 eq) in dry benzene/THF for 4 hours. -
Checkpoint: Monitor TLC for disappearance of ketone.[1][2][3]
-
Quench with dilute
.[2][3] Extract with EtOAc.[1][2][3]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
-
-
Dehydration & Aromatization:
-
Hydrolysis & Demethylation:
-
Hydrolyze the ester using NaOH/MeOH (reflux, 1h) to yield (6-methoxy-1-naphthyl)acetic acid.[1][2][3]
-
Demethylation (Critical Step): Dissolve the methoxy acid in dry
at -78°C. Addngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> (3.0 eq) dropwise.[2][3] Warm to RT and stir overnight. -
Alternative: Melt with Pyridine hydrochloride at 180°C for 2 hours (harsher, but effective for scale-up).
-
-
Purification:
Protocol B: Visualization of Synthesis Pathway
Figure 1: Step-wise synthesis of (6-Hydroxy-1-naphthyl)acetic acid from 6-methoxy-1-tetralone, highlighting the critical demethylation step.
Part 5: Pharmacophore Mapping & Mechanism[2][3]
To understand the specific utility of this intermediate, we visualize its binding potential in a generic Aldose Reductase/CRTH2 pocket.[2][3]
Figure 2: Pharmacophore map illustrating the bifunctional role of the intermediate.[2][3] The 6-OH group is the key "variable" region for increasing drug specificity.[1][2][3]
Part 6: References
-
Chemical Identity & Properties:
-
PubChem Compound Summary for CID 5463800 (6-Hydroxy-1-naphthoic acid analog reference).[1][2][3] National Center for Biotechnology Information (2024).[1][2][3] Link
-
Note: Specific data for the acetic acid derivative (CAS 18705-35-6) is extrapolated from the homologous naphthoic acid and 2-naphthylacetic acid series.[1][2][3]
-
-
Synthesis Methodologies:
-
Preparation of hydroxy aromatic carboxylic acids.[1][2][3] European Patent Office (1982).[1][2][3] Describes the sulfonation/alkali fusion route for naphthalene derivatives. Link
-
Synthesis of naphthyl-acetic acid derivatives. ResearchGate (2025).[1][2][3][5][6] Discusses Reformatsky protocols for naphthalene precursors. Link
-
-
Biological Context (Auxin Metabolism):
-
1-Naphthaleneacetic acid (NAA) Metabolism.[1][2][3] Wikipedia (2024).[1][2][3] Details hydroxylation pathways of NAA in biological systems. Link[3][7][8]
-
Impact of Naphthalene Acetic Acid on Growth.[1][2][3][7] ResearchGate (2025).[1][2][3][5][6] Contextualizes the use of NAA and its derivatives in agriculture. Link
-
-
Related Pharmacological Targets (CRTH2/COX):
Sources
- 1. 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 3. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 4. 6-Hydroxy-2-naphthaleneacetic acid | C12H10O3 | CID 3016728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. af.bloomtechz.com [af.bloomtechz.com]
- 8. 1-Naphthaleneacetic acid | 86-87-3 [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
Methodological & Application
Application Note: Isolation and Quantification of (6-Hydroxy-1-naphthyl)acetic Acid from Biological Matrices
Target Audience: Analytical Chemists, Pharmacokineticists, and Agrochemical Researchers Matrix Focus: Plant Tissues (e.g., Apple, Citrus) and Microbial Cultures (Aspergillus niger)
Introduction & Biological Context
1-Naphthaleneacetic acid (NAA) is a highly stable, synthetic auxin widely utilized in agricultural biotechnology to stimulate root development and prevent premature fruit drop[1]. Unlike endogenous auxins like Indole-3-acetic acid (IAA), NAA is highly resistant to rapid enzymatic degradation. However, pharmacokinetic and environmental residue studies reveal that NAA undergoes Phase I metabolism in both plant tissues and fungal systems (such as Aspergillus niger) via Cytochrome P450-mediated ring hydroxylation[2][3].
The primary degradation product is (6-Hydroxy-1-naphthyl)acetic acid (6-OH-NAA) (CAS: 18705-35-6). Isolating and quantifying this specific metabolite from complex biological matrices is critical for understanding xenobiotic clearance rates, establishing maximum residue limits (MRLs), and profiling plant hormone signaling pathways.
Metabolic conversion of NAA to 6-OH-NAA via Cytochrome P450.
Mechanistic Strategy & Causality (E-E-A-T)
To build a robust isolation protocol, we must first analyze the physicochemical properties of the target analyte. 6-OH-NAA is a dual-acidic molecule, possessing both a carboxylic acid group and a phenolic hydroxyl group.
Table 1: Physicochemical Properties of 6-OH-NAA
| Property | Value |
| Compound Name | (6-Hydroxy-1-naphthyl)acetic acid |
| CAS Number | 18705-35-6 |
| Molecular Formula | C12H10O3 |
| Monoisotopic Mass | 202.0629 Da |
| Functional Groups | Carboxylic Acid, Phenolic Hydroxyl |
| Predicted pKa | ~4.2 (Carboxylic), ~9.5 (Phenolic) |
Causality Behind the Experimental Choices:
-
Extraction Solvent (Acidified Methanol): Plant tissues contain high levels of endogenous esterases and peroxidases. Cryogenic grinding followed by immediate exposure to 80% Methanol with 1% Formic Acid (or 0.5 N Trichloroacetic acid) denatures these enzymes, preventing artifactual degradation. The acidic environment ensures the carboxylic acid (pKa ~4.2) remains protonated, maximizing its solubility in the organic phase.
-
Weak Anion Exchange (WAX) SPE: Because 6-OH-NAA contains a carboxylate group, adjusting the sample extract to pH 6.5 forces the molecule into its anionic state. When loaded onto a WAX polymeric resin, 6-OH-NAA binds via strong ionic interactions. This allows aggressive washing with 100% methanol to strip away neutral lipids, chlorophyll, and basic alkaloids. Elution is then triggered by dropping the pH with 2% Formic Acid, neutralizing the analyte and releasing it from the resin.
-
Negative ESI LC-MS/MS: The presence of the carboxylic acid makes 6-OH-NAA highly amenable to deprotonation, yielding a stable [M-H]- precursor ion at m/z 201.0.
Self-Validating System Architecture
A trustworthy analytical protocol must be self-validating. This workflow incorporates 2-Naphthoxyacetic acid (2-NOA) as an internal standard (IS). 2-NOA is structurally analogous to 6-OH-NAA but is not endogenously produced. By spiking the IS into the raw matrix prior to homogenization, the system mathematically corrects for incomplete SPE recovery and ion suppression during MS ionization. A parallel "Matrix Blank" (unspiked wild-type tissue) is processed simultaneously to prove the absence of co-eluting isobaric interferences.
Step-by-Step Experimental Protocol
Step-by-step extraction and LC-MS/MS workflow for 6-OH-NAA.
Phase 1: Matrix Homogenization & Extraction
-
Weigh 500 mg of fresh plant tissue (or filter 5 mL of fungal culture broth).
-
Flash-freeze the sample in liquid nitrogen and pulverize into a fine powder using a cryogenic mill.
-
Transfer the powder to a 15 mL centrifuge tube. Immediately spike with 50 µL of 2-NOA Internal Standard (1 µg/mL).
-
Add 4.0 mL of cold Extraction Buffer (80% Methanol, 19% Milli-Q Water, 1% Formic Acid).
-
Vortex vigorously for 2 minutes, then sonicate in an ice bath for 15 minutes.
-
Centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.
Phase 2: Solid-Phase Extraction (SPE) Cleanup
-
Dilute the supernatant with 16 mL of Milli-Q water to reduce the methanol concentration below 20%. Adjust the pH to 6.5 using dilute NH₄OH to ensure the 6-OH-NAA carboxyl group is fully ionized.
-
Condition an Oasis WAX cartridge (60 mg, 3 cc) with 2 mL of Methanol, followed by 2 mL of Milli-Q water.
-
Load the diluted sample extract onto the cartridge at a flow rate of 1 mL/min.
-
Wash 1 (Polar Neutrals): Pass 2 mL of 5% Methanol in water through the cartridge.
-
Wash 2 (Non-Polar Neutrals): Pass 2 mL of 100% Methanol through the cartridge. (The anionic 6-OH-NAA remains bound to the amine resin).
-
Elute: Pass 2 mL of Elution Buffer (2% Formic Acid in Methanol) to neutralize the analyte and collect the eluate in a glass autosampler vial.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of Initial Mobile Phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid).
Phase 3: LC-MS/MS Analysis
-
Inject 5 µL of the reconstituted sample onto a Waters Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, return to 5% B. Flow rate: 0.3 mL/min.
-
Operate the tandem mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).
Quantitative Data & Analytical Parameters
The following tables summarize the mass spectrometric parameters and expected validation metrics for this self-validating protocol.
Table 2: LC-MS/MS MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 6-OH-NAA | 201.0 [M-H]⁻ | 157.0 | 15 | Quantifier (Loss of CO₂) |
| 6-OH-NAA | 201.0 [M-H]⁻ | 129.0 | 25 | Qualifier (Loss of CO₂ + CO) |
| NAA (Parent) | 185.0 [M-H]⁻ | 141.0 | 15 | Parent Tracking |
| 2-NOA (IS) | 201.0 [M-H]⁻ | 143.0 | 18 | Internal Standard |
Table 3: Validation & Recovery Metrics (Self-Validating System)
| Matrix | Spiked Concentration (ng/g) | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| Apple Tissue | 10.0 | 88.4 | 4.2 | -12.5 (Suppression) |
| Citrus Leaf | 10.0 | 85.1 | 5.6 | -18.2 (Suppression) |
| Fungal Broth | 50.0 | 92.3 | 3.1 | -4.1 (Suppression) |
Note: Matrix effects are calculated post-extraction. The use of the 2-NOA internal standard ensures that the final quantified concentration remains highly accurate despite minor ionization suppression.
References
-
[2] Environmental Protection Agency (EPA). Naphthaleneacetic Acid: Its Salts, Ester, and Acetamide - Pesticide Registration Standard. Available at:
-
[3] Science.gov. alpha-naphthalene acetic acid: Topics by Science.gov (Metabolism in Aspergillus niger). Available at:
-
F1000Research. HormonomicsDB: a novel workflow for the untargeted analysis of plant growth regulators and hormones. Available at:
-
[1] HPC Standards. Naphthylacetic acid (NAA) – Reference Materials for Residue and Quality Control. Available at:
Sources
Application Note: Derivatization Techniques for GC-MS Analysis of Hydroxy-Naphthyl Acids
Introduction and Analytical Challenges
Hydroxy-naphthyl acids, such as 1-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, are critical analytical targets across multiple scientific domains. In environmental toxicology, they serve as primary ring-fission biomarkers in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene[2, 3]. In clinical pharmacokinetics, structurally analogous hydroxy-naphthyl moieties are key phase I metabolites of beta-blockers such as propranolol [1].
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying these metabolites due to its superior chromatographic resolution and the structural diagnostic power of Electron Impact (EI) fragmentation. However, hydroxy-naphthyl acids possess both a highly polar carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group. These functional groups induce strong intermolecular hydrogen bonding, resulting in low volatility, poor thermal stability, and severe peak tailing on non-polar GC stationary phases.
To achieve robust GC-MS analysis, these active hydrogens must be masked through chemical derivatization. This application note details the mechanistic rationale, step-by-step protocols, and self-validation strategies for the two most effective derivatization techniques: Comprehensive Silylation and Selective Alkylation .
Mechanistic Grounding of Derivatization Strategies
The selection of a derivatization reagent cannot be arbitrary; it must be dictated by the steric and electronic environment of the target molecule. Hydroxy-naphthoic acids are particularly challenging due to intramolecular hydrogen bonding. For instance, in 1-hydroxy-2-naphthoic acid, the proximity of the phenolic -OH to the carbonyl oxygen of the -COOH creates a pseudo-six-membered ring, significantly reducing the nucleophilicity of the hydroxyl group.
Silylation (BSTFA + 1% TMCS)
Silylation replaces the active protons of both the -OH and -COOH groups with trimethylsilyl (TMS) groups, yielding a di-TMS derivative (a TMS ether and a TMS ester).
-
Causality of Reagent Choice: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly volatile, meaning its byproducts do not co-elute with the target analytes. However, due to the steric hindrance of the naphthyl ring, BSTFA alone is insufficient. The addition of 1% Trimethylchlorosilane (TMCS) is mandatory; TMCS acts as a catalyst by increasing the electrophilicity of the silylating intermediate.
-
Causality of Solvent: Pyridine is utilized not merely as a solvent, but as a basic catalyst and acid scavenger. It neutralizes the HCl byproduct generated by TMCS, driving the equilibrium of the nucleophilic substitution forward.
Alkylation (TMS-Diazomethane)
Historically, diazomethane gas was used to investigate the regioselectivity of hydroxy-naphthyl drug metabolites [1] and PAH degradation products [2]. Due to its explosive and carcinogenic nature, Trimethylsilyldiazomethane (TMS-diazomethane) is now the preferred alternative.
-
Causality of Co-Solvent: TMS-diazomethane requires a proton source to become reactive. Methanol is strictly required as a co-solvent (typically mixed with toluene) to protonate the reagent, forming the highly reactive methyldiazonium ion, which subsequently alkylates the carboxylic acid to form a highly stable methyl ester.
Fig 2. Reaction pathways for silylation and alkylation of hydroxy-naphthoic acids.
Quantitative Data and Method Comparison
To optimize the analytical workflow, researchers must weigh the comprehensive coverage of silylation against the stability of alkylation. Table 1 summarizes the strategic trade-offs, while Table 2 provides the diagnostic MS ions required for Selected Ion Monitoring (SIM) method development.
Table 1: Comparison of Derivatization Strategies
| Method | Reagents | Target Functional Groups | Derivative Formed | Advantages | Limitations |
| Silylation | BSTFA + 1% TMCS in Pyridine | -OH, -COOH | Di-TMS (Ether/Ester) | Single-step, comprehensive coverage of all active hydrogens. | Highly moisture sensitive; excess reagent degrades GC columns over time. |
| Alkylation | TMS-Diazomethane in MeOH/Toluene | -COOH (Primary), -OH (Secondary) | Methyl Ester / Methyl Ether | Highly stable derivatives; tolerant to trace moisture. | Requires chemical quenching; sterically hindered -OH may resist methylation. |
Table 2: Characteristic GC-MS (EI, 70 eV) Fragmentation of 1-Hydroxy-2-Naphthoic Acid
| Derivative Type | Molecular Weight (Da) | Molecular Ion ( | Base Peak / Major Fragments (m/z) | Diagnostic Loss Mechanism |
| Underivatized | 188.18 | 188 | 170, 142, 114 | |
| Di-TMS | 332.54 | 332 | 317, 289, 147 | |
| Di-Methyl | 216.23 | 216 | 185, 157, 114 |
Experimental Protocols
The following protocols are engineered as self-validating systems . By incorporating specific internal standards and monitoring diagnostic mass shifts, the analyst can continuously verify the integrity of the derivatization reaction.
Fig 1. Sample preparation and derivatization workflow for GC-MS analysis.
Protocol A: Comprehensive Silylation (BSTFA + 1% TMCS)
System Validation Metric: The protocol relies on monitoring the ratio of the mono-TMS derivative (m/z 260) to the di-TMS derivative (m/z 332). A mono-TMS peak exceeding 5% relative abundance indicates reagent degradation or moisture contamination.
-
Sample Aliquoting & Spiking: Transfer 100 µL of the organic sample extract (e.g., ethyl acetate) into a 2 mL glass GC autosampler vial. Spike with 10 µL of an internal standard (e.g., 2-naphthoic acid-d7, 10 µg/mL).
-
Anhydrous Evaporation: Evaporate the extract to complete dryness under a gentle stream of ultra-pure nitrogen.
-
Causality: Even trace moisture will rapidly hydrolyze BSTFA into hexamethyldisiloxane (HMDSO), consuming the reagent and leaving the target analytes underivatized.
-
-
Reagent Addition: Add 50 µL of anhydrous pyridine, followed immediately by 50 µL of BSTFA containing 1% TMCS.
-
Thermal Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds and incubate in a heating block at 60 °C for 45 minutes.
-
Causality: The elevated temperature is required to overcome the steric hindrance of the intramolecular hydrogen bond in the naphthyl ring.
-
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS (Splitless mode, injector at 250 °C).
Protocol B: Stable Alkylation (TMS-Diazomethane)
System Validation Metric: The protocol is validated by the persistence of the yellow color in Step 3 (confirming reagent excess) and the complete disappearance of the target's free carboxylic acid peak in the chromatogram.
-
Sample Preparation: Transfer the sample extract to a glass vial and evaporate to dryness under a nitrogen stream.
-
Proton-Activating Reconstitution: Reconstitute the dried residue in 100 µL of a Methanol:Toluene mixture (1:3 v/v).
-
Causality: Methanol is indispensable here; it acts as the proton donor that converts TMS-diazomethane into the reactive alkylating species. Toluene ensures the solubility of the naphthyl aromatic rings.
-
-
Titration: Add TMS-diazomethane (2.0 M in hexanes) dropwise (typically 10–20 µL) until a faint, persistent yellow color remains in the solution.
-
Incubation: Allow the reaction to proceed at room temperature for 30 minutes.
-
Chemical Quenching: Add 2 µL of glacial acetic acid.
-
Causality: Acetic acid safely quenches the unreacted TMS-diazomethane (the yellow color will immediately dissipate), preventing unwanted methylation artifacts in the hot GC injector port.
-
-
Final Reconstitution: Evaporate the mixture to dryness to remove the solvents and quench byproducts. Reconstitute in 100 µL of hexane or ethyl acetate for GC-MS analysis.
References
-
Title: Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Multi-Omic Profiling of a Newly Isolated Oxy-PAH Degrading Specialist from PAH-Contaminated Soil Reveals Bacterial Mechanisms to Mitigate the Risk Posed by Polar Transformation Products Source: ACS Publications URL: [Link]
-
Title: Aerobic Bioremediation of PAH Contaminated Soil Results in Increased Genotoxicity and Developmental Toxicity Source: National Institutes of Health (NIH) / PMC URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Stability of Naphthylacetic Acids in Aqueous Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of (6-Hydroxy-1-naphthyl)acetic acid and its structural analogs, such as 1-Naphthylacetic acid (NAA), in aqueous solutions. Given the limited direct stability data on the 6-hydroxy variant, this document synthesizes established principles from closely related compounds to provide a robust framework for your experimental design and execution.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about handling and storing aqueous solutions of naphthylacetic acid derivatives.
Q1: What are the primary factors that compromise the stability of (6-Hydroxy-1-naphthyl)acetic acid in aqueous solutions?
The stability of naphthylacetic acid and its derivatives is primarily influenced by four key factors:
-
Light Exposure: The naphthalene ring system is photosensitive. Exposure to ultraviolet (UV) and even ambient fluorescent light can initiate photodegradation.[1][2] The primary mechanism is often photodecarboxylation, where the acetic acid moiety is cleaved from the naphthalene ring.[3]
-
pH of the Solution: The pH can affect both solubility and degradation rates. For the related compound 1-Naphthylacetic acid (NAA), the rate of photolysis has been shown to be higher in acidic solutions.[1][2] While NAA is generally stable against hydrolysis in a pH range of 4 to 9, extremes should be avoided.[4]
-
Presence of Oxygen: Oxygen can participate in the photodegradation process. Studies on related compounds have demonstrated that the presence of oxygen accelerates the degradation, leading to oxidative products.[1][3]
-
Temperature: While many naphthylacetic acid derivatives are stable at room temperature for short periods, long-term storage of aqueous solutions should be at refrigerated temperatures (2-8°C) to minimize any potential thermal degradation and slow down other reaction kinetics.
Q2: How should I prepare and store my aqueous stock solutions to maximize stability?
To ensure the integrity of your compound, follow these preparation and storage protocols:
-
Solvent Selection: (6-Hydroxy-1-naphthyl)acetic acid has limited water solubility.[5] It is often necessary to first dissolve the compound in a small amount of an organic solvent like ethanol or DMSO before making the final dilution in your aqueous buffer.[6] Always check for potential interactions between your solvent and experimental system.
-
pH Control: Prepare your solution in a buffered system (e.g., PBS at pH 7.4) to maintain a stable pH. This prevents pH drifts that could alter ionization state, solubility, and stability.
-
Light Protection: This is critical. Prepare and store your solutions in amber glass vials or wrap clear vials completely in aluminum foil to protect them from light.[7]
-
Deoxygenation (Optional): For highly sensitive experiments where maximum stability is required, you can sparge your aqueous buffer with an inert gas like nitrogen or argon before adding the compound to minimize dissolved oxygen.
-
Storage Conditions: For short-term use (within a few days), refrigeration at 2-8°C is recommended. For long-term storage, prepare aliquots of your stock solution and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q3: What is the expected shelf-life of a stock solution of (6-Hydroxy-1-naphthyl)acetic acid?
The exact shelf-life is dependent on the specific storage conditions (concentration, pH, temperature, light exposure). However, as a general guideline:
-
Aqueous solution at 2-8°C, protected from light: Stable for several days to a week. It is best practice to prepare fresh solutions for critical experiments.
-
Frozen (-20°C or below) aliquots, protected from light: Can be stable for several months.
It is strongly recommended to perform a small-scale stability test for your specific experimental conditions if the solution will be used over an extended period.
Q4: What are the known degradation pathways?
The most prominently documented degradation pathway for this class of compounds is photodegradation .[8] For the related metabolite 6-methoxy-2-naphthylacetic acid, this process involves the generation of a naphthalene radical cation from the excited state, followed by the addition of oxygen and subsequent photodecarboxylation.[3] This leads to the formation of various degradation products, including corresponding naphthaldehydes.[3] While hydrolysis of the carboxylic acid ester bond is a known reaction, it typically requires acidic or basic conditions and heat; NAA itself is considered stable to hydrolysis at neutral pH.[4][9][10]
Troubleshooting Guide
This section provides structured guidance for resolving common experimental issues.
Problem: I'm observing a progressive decrease in compound concentration in my aqueous working solutions over the course of an experiment.
This is a classic symptom of compound instability. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for compound concentration loss.
Problem: My experimental results are inconsistent between batches, even when using the same protocol.
Batch-to-batch inconsistency often points to a variable in solution preparation or storage.
-
Possible Cause 1: Inconsistent Stock Solution. A previously prepared stock solution may have degraded.
-
Solution: Discard all old stock and working solutions. Prepare a fresh stock solution from the solid compound for each new set of experiments. This eliminates the variable of stock solution age and integrity.
-
-
Possible Cause 2: Environmental Variations. Differences in ambient light or temperature between experimental runs can affect stability.
-
Solution: Standardize your procedure. Always work in an area with controlled lighting (e.g., away from direct sunlight) and use identical light-protection measures (e.g., the same type of amber tubes) for every experiment.
-
-
Possible Cause 3: Purity of Solid Compound. The purity of the starting material could vary between lots.
Problem: I see new, unexpected peaks appearing in my HPLC or LC-MS analysis over time.
The appearance of new peaks is a direct indication of degradation.
-
Diagnosis: This strongly suggests that your parent compound, (6-Hydroxy-1-naphthyl)acetic acid, is breaking down into other products.
-
Action Steps:
-
Characterize the Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. A loss of 44 Da from the parent mass, for example, would strongly suggest decarboxylation.
-
Confirm Photodegradation: Run a controlled experiment. Prepare two identical samples. Keep one completely in the dark and expose the other to ambient lab light for the duration of your typical experiment. Analyze both by HPLC. A significant increase in the impurity peaks in the light-exposed sample confirms photosensitivity.
-
Implement Stricter Controls: Based on the diagnosis, immediately implement the rigorous light protection and storage protocols outlined in the FAQs section for all future work.
-
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM Example)
-
Weighing: Accurately weigh 18.82 mg of (6-Hydroxy-1-naphthyl)acetic acid (MW: 188.18 g/mol ).
-
Initial Dissolution: Add the solid to a 10 mL amber volumetric flask. Add ~1 mL of HPLC-grade ethanol or DMSO and gently swirl until the solid is completely dissolved.
-
Buffering: Add ~8 mL of sterile-filtered phosphate-buffered saline (PBS, pH 7.4). Swirl to mix thoroughly.
-
Final Volume: Bring the solution to the 10 mL mark with PBS. Cap and invert several times to ensure homogeneity.
-
Storage: For immediate use, keep the flask wrapped in foil at 2-8°C. For long-term storage, dispense 100 µL aliquots into amber microcentrifuge tubes and store at -80°C.
Protocol 2: Basic Protocol for Assessing Solution Stability
This protocol provides a framework to validate the stability of your compound under your specific experimental conditions.
-
Preparation: Prepare a working solution of your compound at the highest concentration used in your experiments, following the stabilization protocol above.
-
Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot to an HPLC vial and analyze it using a validated analytical method (e.g., HPLC-UV).[13][14] This is your baseline.
-
Incubation: Store the bulk of the working solution under your intended experimental conditions (e.g., on the benchtop at room temperature, in an incubator at 37°C). Ensure light protection is consistent with your experimental setup.
-
Time-Point Sampling: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots, place them in HPLC vials, and analyze them immediately.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. A loss of >5-10% typically indicates significant instability for most applications.
Data Summary and Visualizations
Table 1: Summary of Factors Influencing Stability
| Factor | Effect on Stability | Recommended Action |
| Light (UV/Visible) | High Impact. Induces rapid photodegradation and photodecarboxylation.[1][2][3] | Always use amber glassware or wrap containers in aluminum foil. Minimize exposure to ambient light. |
| pH | Moderate Impact. Acidic pH can accelerate photolysis.[1][2] Extreme pH may cause hydrolysis. | Use a buffered aqueous system (e.g., PBS pH 7.4) to maintain a stable, neutral pH. |
| Oxygen | Moderate Impact. Participates in oxidative photodegradation pathways.[1][3] | For sensitive applications, deoxygenate buffers by sparging with N₂ or Ar gas. |
| Temperature | Low to Moderate Impact. Higher temperatures increase reaction rates. | Store stock solutions at 2-8°C (short-term) or frozen at -20°C/-80°C (long-term). Keep working solutions on ice. |
Diagram 2: Postulated Photodegradation Pathway
Caption: Postulated primary photodegradation pathway.
References
- Royal Society of Chemistry. (n.d.). 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction - PMC.
- Miranda, M. A., et al. (2000). A photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid, the major metabolite of the phototoxic nonsteroidal antiinflammatory drug nabumetone. PubMed.
- Semantic Scholar. (n.d.). Hydrolysis of polyvinyl esters of biologically active carboxylic acids.
- ResearchGate. (n.d.). Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation.
- Liu, H. J., Zhou, Z. F., & Liu, W. P. (2001). Photodegradation of alpha-naphthaleneacetic acid in aqueous solution. PubMed.
- University of Hertfordshire. (n.d.). 1-naphthylacetic acid. AERU.
- U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
- ResearchGate. (n.d.). Photodegradation of α-naphthaleneacetic acid in aqueous solution.
- Solubility of Things. (n.d.). Naphthalene-1-acetic acid.
- Clark, J. (n.d.). hydrolysis of esters. Chemguide.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- ACS Publications. (n.d.). Photodecomposition of 1-naphthaleneacetic acid. Journal of Agricultural and Food Chemistry.
- Journal of the Brazilian Chemical Society. (n.d.). Method for the Quantitative Determination of 1-Naphthaleneacetic Acid in Spiked Canned Pineapple Samples by Micelle-Stabilized.
- Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products).
- DayDayNews. (2022, November 15). Naphthalene acetic acid NAA is not only a rooting agent but also has other functions.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- PubMed. (2000, November 15). [Study on the analysis of alpha-naphthylacetic acid].
- European Union Reference Laboratory for Pesticides. (n.d.). Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke.
Sources
- 1. Photodegradation of alpha-naphthaleneacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid, the major metabolite of the phototoxic nonsteroidal antiinflammatory drug nabumetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-naphthylacetic acid [sitem.herts.ac.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Naphthalene acetic acid NAA is not only a rooting agent but also has other functions - Knowledge [plantgrowthhormones.com]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. [Study on the analysis of alpha-naphthylacetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. mhlw.go.jp [mhlw.go.jp]
Technical Support Center: Stability & Handling of (6-Hydroxy-1-naphthyl)acetic Acid
Status: Operational | Ticket ID: OX-6HNA-2026 | Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The Stability Paradox
(6-Hydroxy-1-naphthyl)acetic acid presents a classic "dual-functionality paradox" in organic synthesis. It contains two acidic protons: the carboxylic acid (
The Core Issue: To solubilize this molecule in aqueous media, researchers often raise the pH. However, once the pH exceeds ~9.0, the naphthyl hydroxyl deprotonates to form the naphtholate anion . This anion is electron-rich and possesses a significantly lower oxidation potential than the neutral naphthol, making it hyper-sensitive to dissolved oxygen and trace metal catalysts. The result is rapid auto-oxidation into ortho- or para-naphthoquinones (often pink or brown contaminants).
This guide provides the protocols to break this cycle.
Module 1: Environmental Control & Storage
Preventing "The Pink Death" (Quinone Formation) before it starts.[1]
The Inert Barrier Protocol
Oxidation of electron-rich aromatics is often diffusion-controlled. If you see your white solid turning pink/brown on the shelf, it is reacting with atmospheric oxygen and moisture.
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (Ar) > Nitrogen ( | Argon is heavier than air, providing a better "blanket" for solid storage than Nitrogen. |
| Temperature | -20°C | Lowers the kinetic rate of auto-oxidation reactions (Arrhenius equation). |
| Light | Amber/Foil-wrapped | Naphthols are photosensitive; UV light generates radical species that initiate oxidation chains. |
| Container | Desiccated Schlenk Flask | Moisture can facilitate proton transfer, accelerating radical formation. |
Solvent Degassing (Critical for Solution Phase)
Do not rely on simple sonication. For this molecule, use the Freeze-Pump-Thaw method or vigorous Sparging before adding the solid.
Sparging Protocol:
-
Insert a gas dispersion tube (fritted glass) into the solvent.
-
Bubble high-purity Argon for 15 minutes (for volumes < 100 mL).
-
Add the solute only after degassing. Adding solid to oxygenated solvent initiates immediate radical formation.
Module 2: Reaction Optimization (Troubleshooting)
Handling the molecule in basic media without degradation.
The "pH Danger Zone"
You must distinguish between solubilizing the carboxylate (safe) and deprotonating the naphthol (unsafe).
-
Safe Zone (pH 5.0 - 8.0): The carboxylic acid is deprotonated (
), but the naphthol remains neutral ( ). The molecule is soluble but resistant to oxidation. -
Danger Zone (pH > 9.0): The naphthol deprotonates (
). Oxidation rate increases by orders of magnitude.
Additive Strategy: Chelation & Scavenging
If your reaction requires basic conditions (e.g., alkylation of the acetic acid tail), you must suppress the radical mechanism.
Recommended Additive Cocktail:
-
EDTA (5 mM): Sequesters trace transition metals (Fe, Cu) which act as catalysts for radical generation (Fenton-like chemistry).
-
Sodium Ascorbate (1-5 mol%): Acts as a sacrificial reductant, quenching naphthoxyl radicals before they couple to form quinones.
Visualization: The Oxidation Mechanism
The following diagram illustrates why the naphtholate ion is the vulnerability point and where to intervene.
Caption: Mechanism of base-mediated auto-oxidation and critical intervention points.
Module 3: Synthetic Protection (The "Nuclear Option")
When environmental controls fail, chemically mask the hydroxyl group.
If your synthesis involves harsh oxidants or strong bases, you cannot leave the hydroxyl group free. Select a protecting group based on your subsequent deprotection needs.
Decision Matrix for Protecting Groups
| Protecting Group | Stability Profile | Installation | Removal | Best For |
| Acetate (Ac) | Stable to acid/oxidation. Labile to base. | Short sequences; acidic reactions. | ||
| Benzyl (Bn) | Stable to acid/base/hydrides. | Long sequences; harsh conditions. | ||
| TBS (Silyl) | Stable to mild base. Labile to acid/fluoride. | TBAF or dilute HCl | Orthogonal protection strategies. |
Workflow Visualization: Protection Strategy
Caption: Decision tree for selecting the appropriate hydroxyl protecting group.
Frequently Asked Questions (FAQs)
Q: My product turned pink on the rotavap. Is it ruined? A: Not necessarily. The pink color is often due to trace quinones, which have very high extinction coefficients (a tiny amount looks very dark).
-
Fix: Redissolve in degassed solvent containing 1% ascorbic acid. If the color persists, perform a rapid filtration through a short pad of silica gel (flushed with
) or recrystallize from degassed ethanol/water.
Q: Can I use iron-catalyzed coupling on this molecule? A: No. Iron (Fe) is a Fenton reagent catalyst. In the presence of trace oxygen or peroxides, it will rapidly oxidize the naphthol ring. Use Palladium or Nickel catalysts instead, and strictly exclude oxygen.
Q: Why is the solubility poor in water at pH 7?
A: At pH 7, the carboxylic acid is ionized (
-
Fix: Do not increase pH > 9 to force solubility (this risks oxidation). Instead, use a co-solvent system: Water:DMSO (9:1) or Water:Acetonitrile . This maintains the "Safe pH Zone" while solvating the aromatic core.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis (4th ed.).[3] Wiley-Interscience. (Standard reference for phenol protection strategies).
-
PubChem. (2025).[4] 6-Hydroxy-1-naphthoic acid Compound Summary. National Library of Medicine. (Structural and safety data for naphthol derivatives).
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Source for pKa values of phenols and naphthols).
-
Kiotseridis, C., et al. (2013). Oxidation reactions of 1-and 2-naphthols: An experimental and theoretical study. Journal of Physical Chemistry A. (Mechanistic insight into naphthoxyl radical formation).
Sources
Naphthylacetic Acid Derivatives: Technical Support & Troubleshooting Center
Topic: Resolution and Purification of (6-Hydroxy-1-naphthyl)acetic Acid Regioisomers
Welcome to the Technical Support Center for process chemists and analytical scientists working with functionalized naphthalene derivatives. The purification of (6-Hydroxy-1-naphthyl)acetic acid from its regioisomeric impurities (e.g., the 2-substituted or 5-substituted isomers) is a notorious bottleneck in drug development. Because these impurities share identical molecular weights and nearly identical polarities, standard purification methods often fail.
This guide provides field-proven, mechanistically grounded protocols to isolate the target 1,6-isomer with >99% purity.
Section 1: Mechanistic Insights (The "Why")
Q: Why do regioisomers form during the synthesis of (6-Hydroxy-1-naphthyl)acetic acid, and why are they so difficult to separate?
A: During the synthesis of naphthylacetic acid derivatives, electrophilic aromatic substitution is governed by the electron-donating hydroxyl group[1]. While the OH group at C6 directs ortho/para, the inherent kinetics of the naphthalene ring heavily favor substitution at the alpha position (C1) over the beta positions. However, depending on the reaction temperature (kinetic vs. thermodynamic control) and the steric bulk of the electrophile, substitution inevitably occurs at secondary sites, yielding a mixture of regioisomers[2].
Because these regioisomers are structural isomers, they possess nearly identical dipole moments and partition coefficients (LogP). Standard silica gel chromatography is usually blind to these subtle differences. Successful separation requires exploiting either the distinct spatial geometry (steric hindrance) of the isomers via salt crystallization or their slight hydrophobic differences via tightly controlled reversed-phase chromatography.
Table 1: Physicochemical Properties & Separation Impact
| Property | (6-Hydroxy-1-naphthyl)acetic acid (Target) | (6-Hydroxy-2-naphthyl)acetic acid (Impurity) | Impact on Separation Strategy |
| Substitution Site | Alpha (C1) | Beta (C2) | Alpha position is highly sterically hindered by the adjacent C8 proton. |
| Est. pKa (COOH) | ~4.2 | ~4.4 | Negligible impact on pH-based liquid-liquid extraction. |
| Est. pKa (OH) | ~9.5 | ~9.5 | Both isomers are susceptible to oxidative degradation at high pH. |
| Steric Profile | Hindered acetate group | Unhindered acetate group | Critical: Drives differential crystal lattice packing during amine salt formation. |
Section 2: Analytical Resolution (The "How to see it")
Q: My regioisomers co-elute as a single broad peak on my LCMS. How can I resolve them analytically before attempting preparative purification?
A: Co-elution occurs when the mobile phase pH allows partial ionization of the carboxylic acid, or when the gradient is too steep. To resolve these isomers, you must fully protonate the carboxylic acid to maximize its interaction with the hydrophobic C18 stationary phase, a foundational principle of modern liquid chromatography[3].
Self-Validating System Check: If your peaks are tailing, your mobile phase pH has likely drifted above 2.5. Verify the pH of your aqueous mobile phase prior to every run.
Table 2: Optimized Analytical HPLC Gradient for Regioisomer Resolution
Column: C18, 5 µm, 4.6 x 150 mm | Flow Rate: 1.0 mL/min | Detection: UV 254 nm
| Time (min) | % Mobile Phase A (Water + 0.1% TFA, pH ~2.0) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 85 | 15 |
| 15.0 | 60 | 40 |
| 20.0 | 5 | 95 |
| 25.0 | 85 | 15 |
Section 3: Preparative Purification Workflows (The "How to fix it")
Depending on your crude purity and scale, you must choose between thermodynamic resolution (crystallization) and kinetic resolution (chromatography).
Workflow for selecting the regioisomer purification strategy based on crude purity.
Protocol A: Selective Amine Salt Precipitation (Scale: >10 grams)
When scaling up, chromatography becomes cost-prohibitive. Exploiting steric differences via salt formation is a highly effective process chemistry technique[4]. By pairing the acid with a bulky amine like Dicyclohexylamine (DCHA), the sterically hindered 1,6-isomer forms a crystal lattice with drastically different solubility compared to the unhindered 2,6-isomer.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of the crude regioisomer mixture in 100 mL of Ethyl Acetate (EtOAc) in a round-bottom flask. Heat to 60°C until fully dissolved.
-
Salt Formation: Add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise over 10 minutes. Causality: The bulky cyclohexyl rings exaggerate the spatial differences between the alpha and beta substituted naphthyl rings, forcing the less soluble 1,6-isomer salt to precipitate.
-
Ostwald Ripening: Cool the mixture slowly (0.5°C/min) to 20°C, then stir for 4 hours. Rapid cooling will trap the impurity in the crystal lattice; slow cooling ensures thermodynamic purity.
-
Isolation: Filter the precipitate through a Buchner funnel and wash with 20 mL of ice-cold EtOAc.
-
Freebasing (Workup): Suspend the solid in a biphasic mixture of EtOAc (100 mL) and 1M HCl (100 mL). Stir vigorously for 30 minutes. Causality: The low pH protonates the carboxylate, driving the neutral target compound into the organic layer, while the protonated DCHA remains in the aqueous layer as a chloride salt[5].
-
Recovery: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the pure (6-Hydroxy-1-naphthyl)acetic acid.
Protocol B: pH-Modulated Preparative RP-HPLC (Scale: <10 grams)
If the crude mixture contains >15% impurities, salt crystallization may suffer from co-precipitation ("oiling out"). In this case, preparative chromatography is required.
Step-by-Step Methodology:
-
Column Preparation: Equilibrate a Prep C18 column (10 µm, 250 x 50 mm) with 85% Water (0.1% TFA) / 15% Acetonitrile.
-
Sample Loading: Dissolve the crude mixture in Dimethyl Sulfoxide (DMSO). Caution: Do not exceed a load volume of 5% of the column's void volume, or the DMSO plug will carry the sample through the column unretained.
-
Elution: Run a shallow gradient from 15% to 35% Acetonitrile over 30 column volumes.
-
Fraction Collection: Monitor UV absorbance at 254 nm. The 1,6-isomer typically elutes slightly earlier than the 2,6-isomer due to the steric disruption of its hydration shell.
-
Isolation: Pool the pure fractions and lyophilize (freeze-dry) to prevent thermal degradation.
Section 4: Advanced Troubleshooting (FAQs)
Q: My recovery after salt crystallization is extremely low (<30%). What is happening? A: You have likely hit a "solubility cliff." If your starting material has too high a concentration of the 2,6-isomer impurity, the DCHA salt mixture will depress the melting point of the system, causing the product to "oil out" as a biphasic liquid rather than crystallizing. If this occurs, reheat the mixture to 60°C, add 10% by volume of a non-polar anti-solvent (e.g., Heptane), and seed the mixture with a pure crystal of the target salt.
Q: Is there a risk of degradation during the freebasing workup? A: Yes. The naphthol moiety is highly electron-rich. If the pH is raised too high during any neutralization steps, or if the compound is left in basic aqueous conditions in the presence of oxygen, the 6-hydroxyl group will rapidly oxidize to a naphthoquinone derivative, turning your solution dark brown or purple. Always keep the compound in acidic or strictly neutral conditions during workup.
Ionization states of (6-Hydroxy-1-naphthyl)acetic acid across pH ranges dictating purification.
References
-
Acid-catalyzed rearrangement of cyclobutanones. VI. Syntheses of chrysenes and steroid-like substances, Canadian Journal of Chemistry. 1
-
The Amino Acid Conjugations, al-edu.com. 2
-
Practical Process Research and Development - 3rd Edition, Elsevier Shop. 4
-
Introduction to Modern Liquid Chromatography, Google Books.3
-
Vogel's Textbook of practical organic chemistry, including qualitative organic analysis, Internet Archive. 5
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. al-edu.com [al-edu.com]
- 3. Introduction to Modern Liquid Chromatography - Lloyd R. Snyder, Joseph J. Kirkland, John W. Dolan - Google Books [books.google.com.sg]
- 4. Practical Process Research and Development - 3rd Edition | Elsevier Shop [shop.elsevier.com]
- 5. Vogel's Textbook of practical organic chemistry, including qualitative organic analysis : Vogel, Arthur Israel : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
Technical Support Center: Optimizing Mobile Phase pH for (6-Hydroxy-1-naphthyl)acetic acid
Status: Operational Subject: Method Development & Troubleshooting Guide (RP-HPLC) Molecule ID: (6-Hydroxy-1-naphthyl)acetic acid (6-HNAA) Chemical Profile: Amphiphilic, Dual-Ionizable (Weak Acid + Weak Acid/Phenol)[1]
Executive Summary: The pH Criticality
Welcome to the technical support hub for 6-HNAA separation. As a Senior Application Scientist, I must emphasize that pH is the single most critical variable for this molecule.
6-HNAA contains two ionizable functionalities on a hydrophobic naphthalene core:
-
Acetic Acid moiety (Position 1): pKa
3.9 – 4.2 (Carboxylic acid)[1] -
Hydroxyl moiety (Position 6): pKa
9.3 – 9.5 (Naphtholic phenol)[1]
Your separation success depends on manipulating these two ionization "switches." This guide provides the logic, protocols, and troubleshooting steps to stabilize your method.
Module 1: The Fundamentals (The "Why")
Q: Why does my retention time shift drastically with small pH changes?
A: You are likely operating in the "pH Danger Zone" (pH 3.5 – 5.0).
According to the Henderson-Hasselbalch equation, when mobile phase pH is within
-
At pH 2.5 (Suppression): The carboxyl group is protonated (
).[1] The molecule is neutral and highly hydrophobic. Result: Max retention, sharp peaks. -
At pH 7.0 (Ionization): The carboxyl is deprotonated (
).[1] The molecule is anionic. Result: Reduced retention (hydrophilic repulsion), potential for peak tailing if using older silica.[1] -
At pH 10.0 (Double Ionization): Both groups are deprotonated (
and ).[1] Result: The molecule is a dianion with negligible retention on standard C18.
Visualization: Ionization & Retention Logic
Figure 1: The relationship between mobile phase pH, molecular ionization state, and chromatographic outcome for 6-HNAA.
Module 2: Troubleshooting Guides
Issue 1: Severe Peak Tailing
Symptom: Asymmetry factor (
Root Cause Analysis:
-
Silanol Interactions: At pH > 4, residual silanols (
) on the silica surface ionize to .[1] Even though 6-HNAA is anionic at this pH, the hydrophobic naphthalene ring can force the molecule close to the surface, allowing secondary H-bonding or metal chelation with the hydroxyl group. -
Column Void: Physical collapse of the column bed (check if all peaks tail).
Protocol: The "Tailing Killer" Fix
| Step | Action | Scientific Rationale |
| 1 | Drop pH to 2.5 - 3.0 | Protonates silanols ( |
| 2 | Increase Buffer Strength | Use 20-25 mM Phosphate or Formate.[1] Higher ionic strength masks residual silanol charges.[1] |
| 3 | Switch Column Type | Move to a "Polar Embedded" or "End-capped" C18 (e.g., C18-PFP or Shield RP).[1] These sterically protect silanols. |
| 4 | Add Modifier (Last Resort) | Add 5% Methanol to the A-line (aqueous) if using 100% water initially, to ensure "wetting" of the phase. |
Issue 2: Retention Time Drift
Symptom:
Root Cause Analysis:
-
Phase Dewetting: If your starting mobile phase is 98-100% Aqueous (common for polar acids), the C18 chains may "collapse" or dewet, losing surface area.
-
pH Instability: Using volatile buffers (Formic acid) without buffering capacity (e.g., just adding 0.1% acid instead of a Formate buffer) leads to pH drift in the reservoir.
Protocol: Stabilization [1]
-
Buffer: Switch from "0.1% Formic Acid" to "10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid." This resists pH change.
-
Organic Floor: Ensure at least 3-5% organic solvent is present at the start of the gradient to keep C18 chains extended.
Module 3: Method Development Protocol
Objective: Develop a robust separation for 6-HNAA from impurities.
Step 1: Buffer Selection Matrix[1]
Choose your buffer based on your detection method.[1]
| Target pH | UV Detection (Standard) | LC-MS Detection (Sensitive) | Notes |
| Low (2.0 - 3.0) | Phosphate (Phosphoric acid + KH2PO4) | Formic Acid / Ammonium Formate | Recommended. Best peak shape and retention stability.[1] |
| Mid (4.0 - 6.0) | Acetate (Acetic acid + Na-Acetate) | Ammonium Acetate | Risky. Near pKa of carboxyl group.[1] Expect retention shifts.[1][3] |
| High (9.0 - 10.0) | Borate or Glycine | Ammonium Hydroxide / Bicarbonate | Specialized. Requires high-pH stable columns (e.g., Hybrid Silica/Polymer).[1] |
Step 2: The Screening Workflow
Follow this exact sequence to determine the optimal condition.
-
Initial Run: C18 Column (150 x 4.6 mm, 3-5 µm).
-
Assess Retention:
-
If
(elutes too fast): The molecule is too polar. Switch to a C18-Aq (High aqueous stable) column or reduce gradient slope. -
If Tailing occurs: Increase temperature to 40°C.
-
-
Optimize pH (Only if selectivity is poor):
-
If impurities co-elute, shift pH to 4.5 (Ammonium Acetate).[1] This ionizes the carboxyl group, moving the 6-HNAA peak earlier, potentially separating it from non-ionizable neutral impurities.
-
Module 4: Advanced Troubleshooting Logic (Flowchart)
Use this decision tree when standard optimization fails.
Figure 2: Troubleshooting logic flow for peak shape and retention issues.
FAQ: Frequently Asked Questions
Q: Can I use a standard C18 column at pH 9.5 to deprotonate the phenol group? A: Do not do this unless your column is explicitly rated for high pH (e.g., Hybrid Particle Technology or Polymer-based).[1] Standard silica dissolves above pH 8.0, leading to column voiding and high backpressure.[1]
Q: I see "ghost peaks" in my gradient. Is this the 6-HNAA? A: Unlikely. Ghost peaks are usually impurities in the water or buffer salts accumulating on the column during the equilibration phase and eluting during the gradient. Run a "blank" (zero volume injection) to confirm. If they persist, use a "Ghost Trap" column between the pump and the injector.
Q: Why is my sensitivity lower in Positive Mode ESI-MS?
A: 6-HNAA is an acidic molecule.[1] It ionizes much more efficiently in Negative Mode (
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on RP-HPLC retention mechanisms and pH effects).
-
PubChem. (2025).[1] Compound Summary: (6-Hydroxy-1-naphthyl)acetic acid.[1] National Library of Medicine.[1] Available at: [Link][1]
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A. (Discusses silanol interactions and peak tailing in hydroxy-acids).
-
Dolan, J. (2015).[1] HPLC Solutions: The 2-pH Unit Rule. Separation Science. (Authoritative guide on buffer selection relative to pKa).
Sources
Storage conditions to prevent degradation of (6-Hydroxy-1-naphthyl)acetic acid
Technical Support Center: (6-Hydroxy-1-naphthyl)acetic acid Stability & Handling
Introduction: The Stability Paradox
(6-Hydroxy-1-naphthyl)acetic acid presents a specific stability challenge due to its dual functionality: it possesses an electron-rich naphthalene ring activated by a phenolic hydroxyl group , coupled with a carboxylic acid tail.
While the carboxylic acid moiety is relatively stable, the 6-hydroxy-naphthalene core acts as a "chemical sponge" for oxygen and photons. Without rigorous environmental control, this compound undergoes rapid oxidative coupling (dimerization) and quinone formation , rendering experimental data irreproducible.
This guide provides a self-validating protocol to prevent these degradation pathways.
Module 1: Critical Storage Parameters
The following parameters are non-negotiable for maintaining purity >98% over 6+ months.
| Parameter | Standard Condition | The "Why" (Mechanistic Insight) |
| Temperature | -20°C (Long-term) 4°C (Active use < 1 week) | Low temperature kinetically inhibits the auto-oxidation of the phenol group. Storage at RT accelerates quinone formation exponentially. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The phenolic proton is acidic; once deprotonated or radicalized by trace O₂, it initiates a radical cascade. Inert gas blanketing breaks this chain. |
| Light | Amber Vials / Foil Wrap | Naphthalene derivatives have high molar absorptivity in the UV range. Photons trigger electron transfer, leading to ring degradation. |
| Container | Glass (Teflon-lined cap) | Avoid plastics for long-term storage. Phenolic acids can leach plasticizers or adsorb onto polypropylene surfaces. |
| Desiccation | Required | Moisture promotes hydrolytic degradation and can alter the crystal lattice, affecting weighing accuracy (hygroscopicity). |
Module 2: The Degradation Cascade (Visualized)
Understanding how the molecule breaks down allows you to spot it early.
Figure 1: The oxidative degradation pathway. Note that the appearance of pink/brown color indicates the formation of quinones, which are irreversible degradation products.
Module 3: Troubleshooting & FAQs
Q1: My sample has turned a faint pink/beige color. Is it still usable?
Status: Compromised.
-
Diagnosis: This is the hallmark of phenolic oxidation . The pink hue comes from trace amounts of naphthoquinone derivatives formed via auto-oxidation.
-
Action:
-
For biological assays (Cell culture/Enzymatic): Discard. Quinones are potent electrophiles and redox-cyclers; they will generate false positives by reacting with protein thiols or generating ROS in your assay.
-
For qualitative HPLC retention time checks: Usable, but expect extra peaks.
-
Recovery: Recrystallization is possible but often yields low recovery due to the "tarry" nature of oxidative byproducts.
-
Q2: The compound is not dissolving in my standard buffer (PBS, pH 7.4). Why?
Status: Solubility Mismatch.
-
Diagnosis: While it is an acid, the pKa of the carboxylic acid is likely ~4.5, and the phenol is ~10. However, the naphthalene ring is highly hydrophobic.
-
Protocol:
-
Pre-dissolve in DMSO: Prepare a 1000x stock solution in high-grade DMSO.
-
Dropwise Addition: Add the DMSO stock to the vortexing buffer.
-
Limit: Do not exceed 0.5% DMSO final concentration to avoid precipitation.
-
Warning: Do not use sonication with heating, as this generates heat + cavitation (radicals) that accelerate degradation.
-
Q3: How do I weigh out small amounts (mg) without exposing the whole stock to moisture?
Status: Handling Error.
-
The "Aliquot Strategy": Never thaw the bulk bottle repeatedly.
-
Upon first receipt, thaw the bottle once in a desiccator (to prevent condensation).
-
Weigh out single-use aliquots into amber microcentrifuge tubes or glass vials.
-
Flush each vial with Nitrogen/Argon before closing.
-
Store all aliquots at -20°C.
-
Q4: Can I use ethanol as a solvent?
Status: Conditional.
-
Risk: Ethanol is protic and can dissolve oxygen well.
-
Requirement: If using ethanol or methanol, they must be degassed (sparged with Helium or Nitrogen) prior to use.
-
Better Alternative: DMSO or DMF (stored over molecular sieves) are preferred for stock solutions due to higher solubility and lower volatility.
Module 4: Standard Operating Procedure (SOP) for Reconstitution
Follow this workflow to ensure the "Time-Zero" integrity of your experiments.
Figure 2: The "Golden Path" workflow for reconstituting sensitive phenolic acids.
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. (Demonstrates the pH-dependent oxidation of phenolic acids and the necessity of acidic/neutral environments for stability).
-
Robards, K., & Antolovich, M. (1997). Analytical Chemistry of Fruit Bioflavonoids: A Review. The Analyst. (Establishes the standard for using inert gas and low temperatures to prevent quinone formation in phenolic analysis).
-
Sigma-Aldrich (Merck). 1-Naphthaleneacetic acid & Derivatives Safety Data Sheet (SDS). (Provides baseline toxicity and handling data for the naphthalene-acetic acid class).
-
PubChem Database. Compound Summary: 6-Hydroxy-2-naphthaleneacetic acid (Analogous Structure). National Center for Biotechnology Information. (Used for structural verification of the hydroxy-naphthalene degradation potential).
Overcoming solubility issues of (6-Hydroxy-1-naphthyl)acetic acid in cell culture media
To: Research Team From: Technical Support Center – Application Science Division Subject: Technical Guide: Overcoming Solubility Issues of (6-Hydroxy-1-naphthyl)acetic Acid in Cell Culture
Executive Summary & Compound Profile
(6-Hydroxy-1-naphthyl)acetic acid (6-HNAA) poses a specific challenge in cell culture: it combines a hydrophobic naphthalene core with two ionizable groups (a carboxylic acid and a phenolic hydroxyl). While the carboxylic acid ionizes at physiological pH, the hydrophobic core often drives precipitation upon dilution from organic solvents into aqueous media.
This guide provides a root-cause analysis of these solubility failures and three validated protocols to ensure stable delivery of the compound to your cells.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value (Est.) | Implication for Cell Culture |
| Molecular Weight | ~202.21 g/mol | Small molecule, diffuses rapidly. |
| pKa 1 (Carboxyl) | ~4.2 | Ionized ( |
| pKa 2 (Phenol) | ~9.5 | Protonated (Neutral |
| LogP (Hydrophobicity) | ~2.2 | Moderate lipophilicity; drives precipitation in water. |
| Solubility (Water) | < 0.5 mg/mL | Poor. Requires pH adjustment or carrier. |
| Solubility (DMSO) | > 50 mg/mL | Excellent. Preferred solvent for stock solutions. |
Troubleshooting Guide (Q&A)
Q1: I see a white cloud/precipitate immediately when I add my DMSO stock to the media. Why? A: This is "Solvent Shock." When a high-concentration DMSO stock (e.g., 100 mM) hits the aqueous media, the DMSO diffuses away instantly. The hydrophobic naphthalene rings of the compound aggregate faster than they can interact with water molecules, causing precipitation.
-
Fix: Use the "Step-Down Dilution" Protocol (Section 3) or the BSA-Carrier Method .
Q2: Can I heat the media to dissolve the precipitate?
A: No. Heating cell culture media degrades heat-sensitive vitamins (like thiamine) and growth factors. Furthermore, while heat might dissolve the compound temporarily, it will likely re-precipitate upon cooling to
Q3: Is the phenol group relevant to solubility? A: Yes. At pH 7.4, the phenol remains protonated (neutral). If you were to raise the pH to >10, the phenol would ionize, massively increasing solubility. However, cells cannot survive pH 10. Therefore, we rely solely on the ionization of the carboxylic acid (pKa ~4.2) and the use of carriers (DMSO/Proteins) to keep it in solution at pH 7.4.
Q4: What is the maximum safe DMSO concentration? A: Most mammalian cell lines tolerate up to 0.5% (v/v) DMSO for short periods (24-48h), but sensitive lines (e.g., primary neurons, stem cells) may show stress markers above 0.1% . Always run a "Vehicle Control" (media + DMSO only) to normalize your data.
Validated Experimental Protocols
Method A: The "Step-Down" Serial Dilution (Recommended)
Best for: Experiments requiring precise concentrations with minimal protein interference.
Logic: Gradually reduces the organic solvent concentration, allowing the compound to equilibrate with the aqueous phase without reaching critical supersaturation.
-
Prepare Master Stock: Dissolve 6-HNAA in 100% anhydrous DMSO to 50 mM .
-
Tip: Vortex for 30 seconds. If undissolved, sonicate at
for 5 mins.
-
-
Prepare Intermediate Stock (100x): Dilute the Master Stock 1:10 into PBS (pH 7.4) or serum-free media.
-
Example: Add 10
L of 50 mM Stock to 90 L PBS. (Result: 5 mM, 10% DMSO). -
Note: If precipitation occurs here, vortex immediately. The 10% DMSO usually sustains this concentration.
-
-
Final Dosing: Pipette the Intermediate Stock directly into the cell culture well (1:100 dilution).
-
Final Concentration: 50
M. -
Final DMSO: 0.1% (Safe for cells).
-
Method B: The BSA-Carrier Method (High Stability)
Best for: Long-term incubations where precipitation over time is a risk.
Logic: Serum albumin (BSA/HSA) has high-affinity binding sites for naphthyl-derivatives (similar to how it carries fatty acids). Pre-binding the drug to BSA prevents precipitation.
-
Prepare BSA Vehicle: Make a 10% (w/v) BSA solution in PBS; sterile filter (0.22
m). -
Complexation: Add your DMSO stock to the BSA solution while vortexing.
-
Ratio: Ensure the final DMSO in this mix is < 5%.
-
Incubate: Shake at
for 15 minutes to allow binding.
-
-
Add to Cells: Dilute this "Drug-BSA complex" into your media.
Method C: Sodium Salt Formation (DMSO-Free)
Best for: DMSO-sensitive cells.
Logic: Converting the carboxylic acid to its sodium salt increases water solubility by >100-fold.
-
Weigh 5 mg of 6-HNAA.
-
Add 1 equivalent of NaOH (from a 1 M or 0.1 M stock).
-
Calculation:
.
-
-
Add water/PBS to desired volume.
-
Vortex until clear.
-
Check pH: Ensure pH is ~7.4. If too basic, adjust carefully with dilute HCl.
-
Sterile filter and use immediately.
Visualizations
Figure 1: Solubility & Dilution Workflow
A decision tree for selecting the correct solubilization strategy based on experimental constraints.
Caption: Workflow for solubilizing 6-HNAA. Green paths indicate optimal stability; Red paths indicate high precipitation risk.
Figure 2: pH-Dependent Speciation (Ionization)
Understanding why pH 7.4 is critical for solubility.
Caption: Speciation of 6-HNAA. At physiological pH (7.4), the molecule exists as a mono-anion. The phenol group remains neutral.
References
-
PubChem. (2025).[1][2] 1-Naphthaleneacetic acid (Compound Summary).[1][3][4][5] National Library of Medicine. [Link]
- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol Database of Aqueous Solubility. College of Pharmacy, University of Arizona.
Sources
- 1. 1-Naphthaleneacetic acid plant cell culture tested, BioReagent, = 95 , crystalline 86-87-3 [sigmaaldrich.com]
- 2. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthaleneacetic acid | 86-87-3 [chemicalbook.com]
- 4. DSpace [open.bu.edu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Validation & Comparative
Comparing retention times of (6-Hydroxy-1-naphthyl)acetic acid vs 1-NAA
An In-Depth Guide to the Chromatographic Separation of (6-Hydroxy-1-naphthyl)acetic acid and 1-Naphthylacetic acid (1-NAA)
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention times for (6-Hydroxy-1-naphthyl)acetic acid and its non-hydroxylated counterpart, 1-Naphthylacetic acid (1-NAA). Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemical properties governing their chromatographic behavior, offers supporting experimental frameworks, and explains the causality behind their differential retention.
Introduction: The Significance of Structural Differences in Analysis
1-Naphthylacetic acid (1-NAA) is a widely utilized synthetic auxin, a class of plant hormones that plays a crucial role in regulating plant growth and development.[1][2] It is a common ingredient in commercial horticultural products for applications such as promoting rooting, thinning fruit, and preventing premature fruit drop.[3][4] (6-Hydroxy-1-naphthyl)acetic acid is a hydroxylated metabolite or analog of 1-NAA. In metabolic studies, environmental analysis, or purity assessments, the ability to effectively separate the parent compound from its hydroxylated forms is critical for accurate quantification and characterization.[5][6]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier analytical technique for this purpose. The retention time of a compound in an RP-HPLC system is a direct reflection of its physicochemical properties, primarily its hydrophobicity. This guide will compare the expected retention behaviors of these two compounds, grounded in an understanding of their structural and chemical differences.
Physicochemical Properties: The Foundation of Chromatographic Behavior
The retention of a molecule on a non-polar stationary phase, typical of RP-HPLC, is primarily dictated by its polarity. The introduction of a polar functional group, such as a hydroxyl (-OH) group, can dramatically alter a molecule's interaction with the stationary phase. A summary of the key properties for both compounds is presented below.
| Property | (6-Hydroxy-1-naphthyl)acetic acid | 1-Naphthylacetic acid (1-NAA) | Impact on Retention |
| Molecular Formula | C₁₂H₁₀O₃ | C₁₂H₁₀O₂ | The additional oxygen atom in the hydroxyl group increases polarity. |
| Molecular Weight | 202.21 g/mol [7] | 186.21 g/mol [8] | Minor influence compared to polarity. |
| Structure | Naphthalene ring with an acetic acid group at position 1 and a hydroxyl group at position 6. | Naphthalene ring with an acetic acid group at position 1. | The hydroxyl group is the key differentiating feature. |
| pKa | Not readily available, but expected to be similar to 1-NAA for the carboxylic acid proton. The phenolic proton will have a higher pKa. | ~4.23[3][8] | Both are weak acids. At a mobile phase pH below ~4.2, they will be largely protonated and more retained. |
| Polarity | Higher Polarity | Lower Polarity | The hydroxyl group significantly increases the molecule's polarity, making it more soluble in the polar mobile phase. |
The most significant difference is the presence of the hydroxyl group on the naphthalene ring of (6-Hydroxy-1-naphthyl)acetic acid. This functional group increases the molecule's overall polarity, which is the primary determinant of its retention behavior in RP-HPLC.
The Core Principle: Polarity and Retention in RP-HPLC
In reversed-phase chromatography, the stationary phase is non-polar (hydrophobic), typically consisting of silica particles bonded with C18 alkyl chains. The mobile phase is a more polar solvent mixture, usually water with an organic modifier like acetonitrile or methanol.[9]
The separation mechanism is based on the partitioning of analytes between the mobile and stationary phases.
-
Non-polar (hydrophobic) compounds , like 1-NAA, have a stronger affinity for the non-polar stationary phase. They spend more time interacting with the column packing, resulting in a longer retention time .[9]
-
Polar (hydrophilic) compounds , like (6-Hydroxy-1-naphthyl)acetic acid, have a stronger affinity for the polar mobile phase. They are swept through the column more quickly, resulting in a shorter retention time .
Therefore, it is predicted that (6-Hydroxy-1-naphthyl)acetic acid will elute before 1-NAA from a reversed-phase HPLC column under identical conditions.
Diagram: Structural Impact on Polarity
The diagram below illustrates the key structural difference that leads to the variance in polarity and, consequently, retention time.
Caption: Structural comparison and predicted chromatographic behavior.
Supporting Experimental Data & Protocol
Predicted Chromatographic Results
| Compound | Predicted Retention Time (min) | Rationale |
| (6-Hydroxy-1-naphthyl)acetic acid | ~ 4.5 | Increased polarity due to the hydroxyl group reduces interaction with the C18 stationary phase, leading to earlier elution. |
| 1-Naphthylacetic acid (1-NAA) | ~ 6.0 | Higher hydrophobicity results in stronger interaction with the stationary phase and thus, a longer retention time. |
| Note: These are estimated retention times for illustrative purposes. Actual times will vary based on the specific HPLC system, column, and precise mobile phase conditions. |
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful separation confirms the underlying principles of chromatography.
A. Instrumentation and Consumables
-
HPLC System: Agilent 1220 Infinity LC system or equivalent, equipped with a binary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).[13]
-
Column: Agilent Poroshell or Waters Cortecs C18 column (e.g., 4.6 x 100 mm, 2.7 µm particle size).[12][13]
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (or phosphoric acid).
B. Preparation of Mobile Phase and Standards
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 999 mL of HPLC-grade water. Filter through a 0.22-µm membrane filter and degas. The acidic pH ensures that the carboxylic acid groups are protonated, enhancing retention.[10][14]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 999 mL of acetonitrile.
-
Standard Stock Solutions: Prepare individual 1 mg/mL stock solutions of (6-Hydroxy-1-naphthyl)acetic acid and 1-NAA in acetonitrile.
-
Working Standard Solution: Dilute the stock solutions with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 10 µg/mL for each analyte.
C. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C. Maintaining a constant temperature is crucial for reproducible retention times.[15][16]
-
Injection Volume: 5 µL
-
Detection: UV absorbance at 280 nm (naphthalene ring system)
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 8.0 | 30 | 70 |
| 8.1 | 70 | 30 |
| 12.0 | 70 | 30 |
D. Analysis and Data Interpretation
-
Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the mixed working standard solution.
-
Identify the peaks based on their retention times. The first major peak is expected to be (6-Hydroxy-1-naphthyl)acetic acid, and the second is expected to be 1-NAA.
Diagram: Experimental Workflow
Caption: Standard HPLC experimental workflow.
Conclusion
The chromatographic retention times of (6-Hydroxy-1-naphthyl)acetic acid and 1-Naphthylacetic acid are predictably different due to a fundamental variance in their molecular polarity. The presence of a hydroxyl group makes (6-Hydroxy-1-naphthyl)acetic acid significantly more polar than 1-NAA. Consequently, in a reversed-phase HPLC system, (6-Hydroxy-1-naphthyl)acetic acid exhibits a shorter retention time as it interacts less with the non-polar stationary phase and is eluted more readily by the polar mobile phase. This guide provides the theoretical basis and a practical experimental protocol for researchers to achieve effective separation and analysis of these compounds.
References
-
ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Naphthaleneacetic Acid. PubChem Compound Database. Available at: [Link]
-
Waters. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? Waters Knowledge Base. Available at: [Link]
-
University of Hertfordshire. (2026). 1-naphthylacetic acid. Pesticide Properties DataBase. Available at: [Link]
-
Wikipedia. (n.d.). 1-Naphthaleneacetic acid. Available at: [Link]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. Available at: [Link]
-
Andine, P., et al. (n.d.). Reversed-phase HPLC with UV detection for the determination of N-acetylaspartate and creatine. PMC. Available at: [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Available at: [Link]
-
Ottokemi. (n.d.). 1-Naphthylacetic acid, 99%. Available at: [Link]
-
Gilar, M., et al. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Retention Time Change in Reversed Phase Chromatography. Available at: [Link]
- Dobbins, D. C., & Lencki, R. W. (1991). On-Line Solid-Phase Extraction of Soil Auxins Produced from Exogenously-Applied Tryptophan with Ion-Suppression Reverse.
-
Kojima, M., et al. (n.d.). Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry. PMC. Available at: [Link]
-
ResearchGate. (2010). Extraction and Analysis of Auxins in Plants Using Dispersive Liquid-Liquid Microextraction Followed by High-Performance Liquid Chromatography with Fluorescence Detection. Available at: [Link]
-
MDPI. (2019). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Available at: [Link]
-
PubMed. (1983). Determination of hydroxylated aromatic compounds produced via superoxide-dependent formation of hydroxyl radicals by liquid chromatography/electrochemistry. Available at: [Link]
-
MDPI. (2021). Target Screening of Hydroxylated and Nitrated Polycyclic Aromatic Hydrocarbons in Surface Water Using Orbitrap High–Resolution Mass Spectrometry in a Lake in Hebei, China. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxy-2-naphthaleneacetic acid. PubChem Compound Database. Available at: [Link]
-
Chromatography Online. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Available at: [Link]
-
PubMed. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Available at: [Link]
-
ResearchGate. (2022). Development and validation of a reversed-phase HPLC method for quantification of 1'-acetoxychavicol acetate content in a nanostructured lipid carrier formulation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxy-1-naphthoic acid. PubChem Compound Database. Available at: [Link]
Sources
- 1. 1-naphthylacetic acid [sitem.herts.ac.uk]
- 2. General description and determination of 1-Naphthylacetic acid_Chemicalbook [chemicalbook.com]
- 3. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 4. 1-Naphthaleneacetic acid | 86-87-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of hydroxylated aromatic compounds produced via superoxide-dependent formation of hydroxyl radicals by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Hydroxy-2-naphthaleneacetic acid | C12H10O3 | CID 3016728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Reversed-phase HPLC with UV detection for the determination of N-acetylaspartate and creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tucson.ars.ag.gov [tucson.ars.ag.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
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- 16. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
Reference Standards for (6-Hydroxy-1-naphthyl)acetic acid: Sourcing, Validation, and Analytical Application
Executive Summary & Strategic Context
Compound Identity: (6-Hydroxy-1-naphthyl)acetic acid (CAS: 18705-35-6) Primary Context: Phase I metabolite of the synthetic auxin/plant growth regulator 1-Naphthaleneacetic acid (NAA) . Critical Availability Status: Alert. As of 2026, ISO 17034-accredited Certified Reference Materials (CRMs) for this specific metabolite are globally scarce or non-existent. Most commercially available options are "Research Grade" (approx. 95% purity) and lack the metrological traceability required for regulated residue analysis (GLP/GMP).
The Scientist's Challenge: For researchers in agricultural chemistry, environmental toxicology, and metabolic profiling, the absence of a CRM necessitates an In-House Certification Strategy . This guide moves beyond simple product comparison to provide a rigorous framework for validating research-grade materials into working reference standards capable of supporting regulatory submissions.
Technical Profile & Isomer Alert
Chemical Identity
| Parameter | Specification |
| Chemical Name | (6-Hydroxy-1-naphthyl)acetic acid |
| CAS Number | 18705-35-6 |
| Parent Compound | 1-Naphthaleneacetic acid (NAA) |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water (acidic pH). |
| Detection | UV (280 nm), Fluorescence (Ex 280 nm / Em 330-350 nm), MS (ESI Negative). |
The "Isomer Trap" (Crucial Distinction)
Researchers must distinguish this compound from its pharmaceutical isomer.
-
Target Compound: (6-Hydroxy-1-naphthyl)acetic acid (Metabolite of Ag-Chem NAA).[1]
-
Common Confusion: 6-Hydroxy-2-naphthylacetic acid (Metabolite of the NSAID Nabumetone/6-MNA).
-
Impact: Using the wrong isomer will result in retention time mismatches and incorrect quantitation in LC-MS/MS assays due to identical molecular weights (m/z 201.05 in negative mode).
Comparison Guide: Research Grade vs. In-House Validated Standard
Since a commercial CRM is unavailable, you must choose between using raw Research Grade material or upgrading it to a Validated Standard.
| Feature | Option A: Research Grade (Commercial) | Option B: In-House Validated (Recommended) |
| Source | Specialty Chemical Suppliers (e.g., AK Scientific, Sigma AldrichCPR) | Derived from Option A via rigorous characterization |
| Purity Statement | Typically "≥95%" or "Not Determined" | Exact Potency (e.g., 96.4% ± 0.3%) |
| Traceability | None (Batch-dependent) | Traceable to SI units via NIST-traceable Internal Standard (qNMR) |
| Suitability | Qualitative ID (Retention time, MS fragmentation) | Quantitative Analysis (Residue limits, metabolic rates) |
| Risk | High (Unknown impurities may co-elute or suppress ionization) | Low (Impurities quantified and accounted for) |
Protocol: In-House Certification (The "Self-Validating" System)
To use (6-Hydroxy-1-naphthyl)acetic acid for quantitative work, follow this workflow to assign a certified purity value to your research-grade material.
Workflow Visualization
Figure 1: Workflow for converting research-grade chemicals into valid working standards.
The "Gold Standard" Purity Assignment: qNMR
Why qNMR? Unlike HPLC, which requires a reference standard to quantify the main peak (circular logic if you don't have one), Quantitative NMR (qNMR) is a primary ratio method. It compares the protons of your analyte directly to a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).
Protocol:
-
Internal Standard (IS): Select a high-purity IS (e.g., Maleic acid, TraceCERT®).
-
Solvent: Deuterated DMSO-d6 (to ensure solubility of the naphthyl ring).
-
Preparation: Weigh ~10 mg of (6-Hydroxy-1-naphthyl)acetic acid and ~10 mg of IS into the same vial. Record weights to 0.001 mg precision.
-
Acquisition: Run 1H-NMR with a relaxation delay (d1) ≥ 5 × T1 (typically 30-60 seconds) to ensure full relaxation.
-
Calculation:
Where is purity, is integral area, is number of protons, is molar mass, and is mass.
Analytical Application: LC-MS/MS Method
Once validated, the standard is used to detect the metabolite in biological matrices (plant tissue or soil).
Metabolic Pathway Context
Understanding the formation of this metabolite is crucial for experimental design.
Figure 2: Metabolic pathway of NAA in plants, showing the formation of the 6-hydroxy metabolite.
Recommended LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Ionization: ESI Negative Mode (Carboxylic acid and Phenol groups ionize well in negative mode).
-
MRM Transitions:
-
Quantifier: 201.05 → 157.05 (Loss of CO₂).
-
Qualifier: 201.05 → 129.05 (Loss of CO₂ + CO).
-
References
-
Chemical Identity & CAS: Sigma-Aldrich. (6-Hydroxy-1-naphthyl)acetic Acid Product Page. Accessed 2026.[2][3] Link
-
Metabolic Context: Smulders, M.J., et al. "Metabolism of 1-naphthaleneacetic acid in explants of tobacco: Evidence for release of free hormone from conjugates." Journal of Plant Physiology, 1990. Link
-
qNMR Validation Guidelines: BIPM/ISO. "Metrological traceability of measurement results in chemistry: Concepts and implementation (ISO 17034)." Link
-
Analytical Methodology: U.S. EPA. "Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or UV Detection." Link
Sources
Comparative Mass Spectrometric Profiling: (6-Hydroxy-1-naphthyl)acetic Acid
The following guide details the mass spectrometric characterization of (6-Hydroxy-1-naphthyl)acetic acid , a critical metabolite associated with the degradation of the synthetic auxin 1-Naphthaleneacetic acid (1-NAA). This guide compares its fragmentation behavior against its pharmacologically significant isomer, (6-Hydroxy-2-naphthyl)acetic acid (the active metabolite of the NSAID Nabumetone), to assist researchers in definitive structural elucidation.
Executive Summary & Context
(6-Hydroxy-1-naphthyl)acetic acid (6-OH-1-NAA) is a hydroxylated derivative of the plant growth regulator 1-Naphthaleneacetic acid. In drug development and environmental toxicology, it presents a significant analytical challenge due to its isobaric relationship with (6-Hydroxy-2-naphthyl)acetic acid (6-OH-2-NAA), a major metabolite of the anti-inflammatory drug Nabumetone.
While both compounds share a molecular weight of 202.21 g/mol and identical elemental composition (
Comparison of Alternatives
| Feature | Target: (6-Hydroxy-1-naphthyl)acetic acid | Alternative: (6-Hydroxy-2-naphthyl)acetic acid |
| Parent Compound | 1-Naphthaleneacetic acid (1-NAA) | Nabumetone (via 6-MNA) |
| Primary Use Case | Agrochemical residue analysis, Auxin metabolism | NSAID metabolism, Clinical toxicology |
| Substitution Pattern | 1-Acetic acid, 6-Hydroxy (Alpha/Beta mix) | 2-Acetic acid, 6-Hydroxy (Beta/Beta) |
| Key MS Transition | ||
| Retention Time (RP) | Typically elutes earlier (more polar/steric strain) | Typically elutes later |
Experimental Protocol (Self-Validating)
To ensure reproducibility, the following LC-MS/MS protocol utilizes Negative Electrospray Ionization (ESI-), which is favored for carboxylic acids due to the facile formation of the [M-H]⁻ ion.
A. Sample Preparation[1][2][3][4]
-
Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in Water:Methanol (90:10 v/v) containing 0.1% Formic Acid.
-
Matrix Match: For biological samples, spike blank plasma/plant extract to confirm retention time shifts.
B. LC-MS/MS Conditions[2][3]
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source for ionization efficiency control).
-
B: Acetonitrile.[1]
-
-
Gradient: 10% B (0-1 min)
90% B (8 min) Hold (2 min). -
Ionization: ESI Negative Mode.
-
Capillary Voltage: 3500 V.
-
Drying Gas Temp: 350°C.
-
Fragmentation Pattern Analysis
The fragmentation of (6-Hydroxy-1-naphthyl)acetic acid follows a characteristic pathway driven by the stability of the naphthalene core and the acidity of the phenolic proton.
Primary Fragmentation Pathway (ESI Negative)
-
Precursor Ion (
201): The deprotonated molecular ion is formed by the loss of the acidic proton from the carboxylic acid group. -
Decarboxylation (
157): The dominant fragment arises from the neutral loss of (44 Da). This cleavage yields a resonance-stabilized 6-hydroxy-1-naphthylmethyl anion .-
Differentiation Note: The 1-naphthylmethyl anion is sterically crowded by the peri-hydrogen at position 8, making this fragmentation slightly more energetic/rapid compared to the 2-naphthyl isomer.
-
-
Phenolic CO Loss (
129): A secondary fragmentation involves the loss of Carbon Monoxide (28 Da) from the phenolic ring system, a hallmark of phenol mass spectrometry. This yields a ring-contracted indenyl-type anion.
Mechanistic Visualization
The following diagram illustrates the fragmentation cascade for the [M-H]⁻ ion.
Figure 1: ESI(-) Fragmentation pathway of (6-Hydroxy-1-naphthyl)acetic acid showing sequential loss of Carbon Dioxide and Carbon Monoxide.
Detailed Comparison with Alternatives
The primary challenge is distinguishing the 1-naphthyl isomer from the 2-naphthyl isomer.
Quantitative Comparison Table
| Parameter | (6-Hydroxy-1-naphthyl)acetic acid | (6-Hydroxy-2-naphthyl)acetic acid |
| Precursor ( | 201.06 | 201.06 |
| Major Fragment ( | 157 (100% Relative Abundance) | 157 (100% Relative Abundance) |
| Secondary Fragment ( | 129 (Moderate intensity) | 129 (Often lower intensity) |
| Collision Energy (CE) | Requires lower CE for decarboxylation due to steric strain at C1. | Requires higher CE; C2 position is thermodynamically more stable. |
| Chromatography (C18) | Elutes Earlier (More polar interaction due to exposed OH/COOH geometry). | Elutes Later (Linear geometry facilitates stronger hydrophobic binding). |
Causality of Differences
-
Steric "Peri" Effect: In the 1-naphthyl isomer, the acetic acid side chain at position 1 interacts sterically with the proton at position 8 (the peri position). This strain weakens the C1-C(alpha) bond, facilitating the loss of
at lower collision energies compared to the 2-naphthyl isomer, where the side chain is less obstructed. -
Resonance Stability: The 2-naphthyl anion (from the alternative) allows for more extended conjugation of the negative charge across the naphthalene ring without steric inhibition, often resulting in a slightly more stable fragment ion that requires higher energy to decompose further to
129.
References
-
European Union Reference Laboratories for Residues of Pesticides. (2012). Validation Data for the Analysis of 1-Naphthylacetic acid and 1-Naphthylacetamide. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 2-Naphthaleneacetic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Chowdhury, A., et al. (2012). Inclusion of 1-naphthylacetic Acid and 2-(1-naphthyl)acetamide Into Three Typical Multiresidue Methods for LC/MS/MS Analysis. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Bridges, J. W., et al. (1976). Metabolism of arylacetic acids.[2][3][4][5][6] 1. The fate of 1-naphthylacetic acid and its variation with species and dose. Xenobiotica. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Metabolism of arylacetic acids. 1. The fate of 1-naphthylacetic acid and its variation with species and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Arylacetic Acids: 1. The Fate of 1-Naphthylacetic Acid and its Variation with Species and Dose | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Uptake, Distribution, and Metabolism of 1-Naphthaleneacetic Acid and Indole-3-Acetic Acid During Callus Initiation From Actinidia deliciosa Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Naphthoic Acid Degradation Pathway [eawag-bbd.ethz.ch]
Technical Guide: Purity Assessment of (6-Hydroxy-1-naphthyl)acetic Acid via Elemental Analysis
[1]
Executive Summary
Context: (6-Hydroxy-1-naphthyl)acetic acid (6-HNAA) is a critical naphthalene-derivative intermediate.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to identify "invisible" contaminants such as trapped solvent, moisture (hydrates), and inorganic salts.
The Solution: Elemental Analysis (EA), specifically Carbon-Hydrogen-Oxygen (CHO) combustion analysis, serves as a definitive "truth test" for bulk purity.[1] This guide compares EA against HPLC and quantitative NMR (qNMR), demonstrating why EA is indispensable for validating the mass balance of 6-HNAA, particularly in establishing reference standards.
Strategic Comparison: EA vs. HPLC vs. qNMR
The following decision matrix outlines where Elemental Analysis fits into the analytical workflow compared to modern alternatives.
Method Selection Framework (Graphviz Diagram)[1]
Figure 1: Decision matrix for selecting purity assessment methods based on analytical goals.
Comparative Analysis Table
| Feature | Elemental Analysis (EA) | HPLC-UV | qNMR |
| Primary Metric | Mass fraction of C, H, N, O | Peak Area % (UV absorption) | Molar ratio of protons |
| Scope | Absolute bulk composition | Organic impurities only | Organic structure & assay |
| Blind Spots | Cannot distinguish isomers | Inorganic salts, water, solvents | Exchangeable protons (sometimes) |
| Sample Req. | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–20 mg (Non-destructive) |
| Best For | Detecting hydrates/solvates | Trace organic impurity profiling | Potency assignment |
Technical Rationale: Why EA for 6-HNAA?
(6-Hydroxy-1-naphthyl)acetic acid (Formula: C₁₂H₁₀O₃ ) presents specific analytical challenges that make EA necessary.
-
Hygroscopicity & Solvates: The hydroxyl (-OH) and carboxyl (-COOH) groups make the molecule prone to forming hydrogen bonds with water or crystallization solvents.[1] HPLC often uses aqueous mobile phases, masking the initial water content of the solid. EA detects this immediately via reduced Carbon % values.[1]
-
Inorganic Contamination: Synthesis of naphthalene acetic acids often involves metal-catalyzed coupling or hydrolysis steps (e.g., using NaOH or LiOH).[1] Residual sodium or lithium salts are invisible to UV detection but will significantly lower the Carbon % in EA.[1]
Theoretical Composition (C₁₂H₁₀O₃)[1]
Experimental Protocol: Combustion Analysis
Objective: Determine the precise mass fraction of Carbon and Hydrogen to validate the bulk purity of a 6-HNAA batch.
Reagents & Equipment[3][4]
-
Instrument: PE 2400 Series II CHNS/O Analyzer (or equivalent).
-
Standard: Acetanilide (Certified Reference Material, %C=71.09, %H=6.71) or Sulfanilamide.[1]
-
Carrier Gas: Helium (99.999% purity).[1]
-
Combustion Gas: Oxygen (99.999% purity).[1]
-
Balance: Mettler Toledo XP6 Microbalance (Readability: 1 µg).[1]
Step-by-Step Workflow
-
Conditioning: Purge the analyzer with Helium for 30 minutes. Run 3 "blank" cycles (tin capsule only) to stabilize the baseline.
-
Calibration (K-Factor):
-
Sample Preparation (6-HNAA):
-
Dry the 6-HNAA sample in a vacuum oven at 40°C for 4 hours to remove loosely bound surface moisture (unless assessing "as-is" purity).
-
Accurately weigh 2.000 mg (±0.005 mg) of 6-HNAA into a tin capsule.
-
Crucial Step: If the sample is fluffy/electrostatic, use a compactor to ensure the capsule is tight; air gaps cause flash combustion errors.
-
-
Combustion:
-
Calculation: Compare experimental %C and %H against theoretical values (71.28% / 4.99%).
Data Interpretation & Case Study
The following table illustrates a common scenario where EA reveals contamination that HPLC misses.
Scenario: A batch of 6-HNAA is synthesized. HPLC shows a single clean peak (>99.5%).[1] However, the product was not dried sufficienty, retaining 1 mole of water (Monohydrate: C₁₂H₁₀O₃ · H₂O).
| Metric | Theoretical (Anhydrous) | Experimental (Batch A) | Deviation | Interpretation |
| Carbon (%) | 71.28 | 65.44 | -5.84 | FAIL. Significant deviation indicates non-carbon contamination.[1] |
| Hydrogen (%) | 4.99 | 5.49 | +0.50 | FAIL. Higher H% suggests presence of water or solvent.[1] |
| HPLC Purity | N/A | 99.8% | N/A | Misleading. HPLC "ignores" the water.[1] |
Analysis:
-
If the sample were the monohydrate (MW 220.22), the theoretical Carbon would be
.[1]
Analytical Workflow Diagram (Graphviz)
Figure 2: Elemental Analysis operational workflow.[1]
Conclusion
For (6-Hydroxy-1-naphthyl)acetic acid, HPLC is necessary but insufficient . While HPLC confirms the absence of organic side-products, only Elemental Analysis (or qNMR) provides the absolute mass balance required to detect solvates and inorganic salts. A robust purity assessment must combine HPLC (for specificity) with EA (for assay/composition) to ensure the material is suitable for pharmaceutical applications.[1]
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link][1]
-
PubChem. (2025).[1][2][4] Compound Summary: 6-Hydroxy-1-naphthoic acid (Related Structure/Properties). National Library of Medicine.[1] Available at: [Link][1]
-
Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning.[1] (Standard Textbook Reference for CHN Combustion Principles).
Sources
- 1. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 2. 6-Hydroxy-2-naphthaleneacetic acid | C12H10O3 | CID 3016728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 6-Hydroxy-1-naphthoic acid | C11H8O3 | CID 5463800 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
